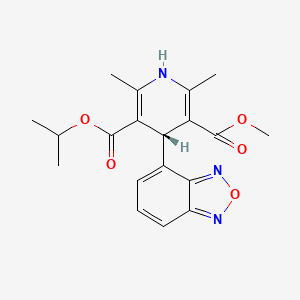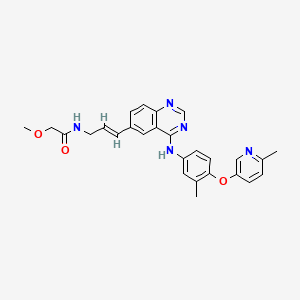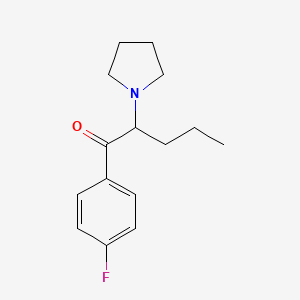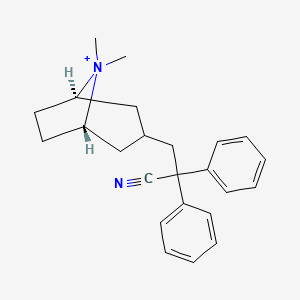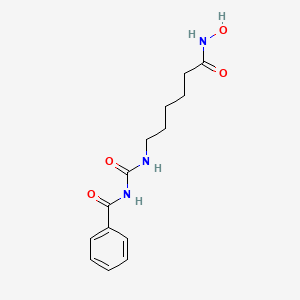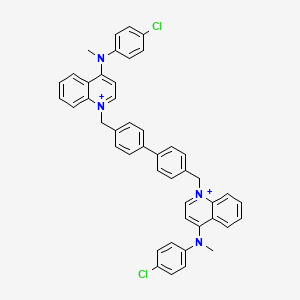
RSM-932A cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RSM-932A cation is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potent anticancer and antimalarial properties. It is a targeted inhibitor of choline kinase alpha, an enzyme involved in the metabolism of choline and phospholipids, which are crucial for cell membrane integrity and signaling. The overexpression of choline kinase alpha is associated with various cancers, making this compound a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RSM-932A cation involves a series of chemical reactions designed to produce a compound with high specificity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
RSM-932A cation undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their enhanced or modified activity against specific targets .
Applications De Recherche Scientifique
RSM-932A cation has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of choline kinase alpha and its effects on phospholipid metabolism.
Biology: Employed in research to understand the role of choline kinase alpha in cell signaling and membrane integrity.
Medicine: Investigated for its potential as an anticancer and antimalarial agent. It has shown promising results in preclinical studies for the treatment of various cancers and malaria.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery and development
Mécanisme D'action
The mechanism of action of RSM-932A cation involves the inhibition of choline kinase alpha, which is responsible for the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, a major component of cell membranes, leading to impaired cell membrane integrity and signaling. The compound’s molecular targets include choline kinase alpha and associated pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
RSM-932A cation is unique compared to other choline kinase inhibitors due to its high specificity and potency. Similar compounds include:
MN58b: Another choline kinase inhibitor with similar mechanisms but different structural properties.
Hemicholinium-3: An earlier generation choline kinase inhibitor with higher toxicity and lower specificity.
TCD-717: A compound structurally related to this compound, currently in clinical trials for its anticancer properties
Propriétés
Numéro CAS |
850993-73-6 |
|---|---|
Formule moléculaire |
C46H38Cl2N4+2 |
Poids moléculaire |
717.7 g/mol |
Nom IUPAC |
1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2 |
Clé InChI |
QGYGTMZEJNOHNU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



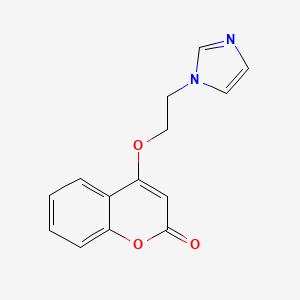
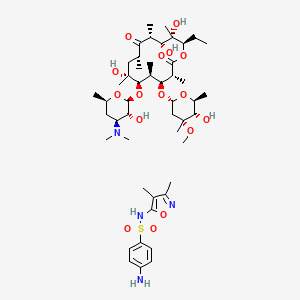
![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)
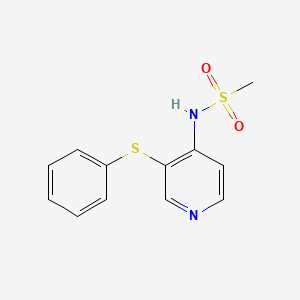
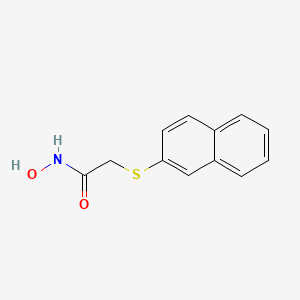
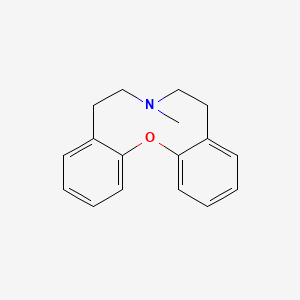
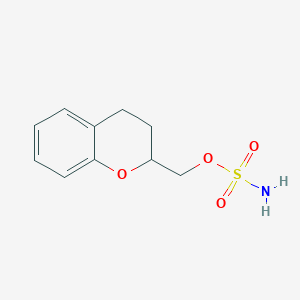
![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)
